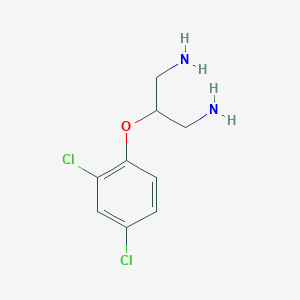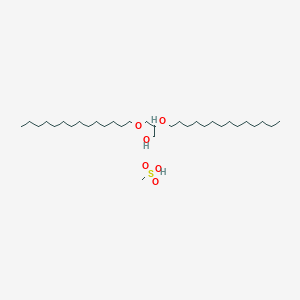
Methanesulfonic acid--2,3-bis(tetradecyloxy)propan-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid–2,3-bis(tetradecyloxy)propan-1-ol (1/1) is a chemical compound that combines the properties of methanesulfonic acid and 2,3-bis(tetradecyloxy)propan-1-ol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–2,3-bis(tetradecyloxy)propan-1-ol typically involves the esterification of methanesulfonic acid with 2,3-bis(tetradecyloxy)propan-1-ol. This reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of methanesulfonic acid–2,3-bis(tetradecyloxy)propan-1-ol may involve continuous flow processes to ensure high efficiency and yield. The reaction conditions are optimized to achieve the desired product with minimal by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid–2,3-bis(tetradecyloxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
Methanesulfonic acid–2,3-bis(tetradecyloxy)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of methanesulfonic acid–2,3-bis(tetradecyloxy)propan-1-ol involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the long-chain alcohol moiety can interact with hydrophobic regions of biomolecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic acid: Known for its strong acidity and high chemical stability.
2,3-bis(tetradecyloxy)propan-1-ol:
Uniqueness
Methanesulfonic acid–2,3-bis(tetradecyloxy)propan-1-ol is unique due to the combination of properties from both methanesulfonic acid and 2,3-bis(tetradecyloxy)propan-1-ol. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
832722-82-4 |
|---|---|
Formule moléculaire |
C32H68O6S |
Poids moléculaire |
580.9 g/mol |
Nom IUPAC |
2,3-di(tetradecoxy)propan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C31H64O3.CH4O3S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-30-31(29-32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-5(2,3)4/h31-32H,3-30H2,1-2H3;1H3,(H,2,3,4) |
Clé InChI |
DQKBLIVGIHCTOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



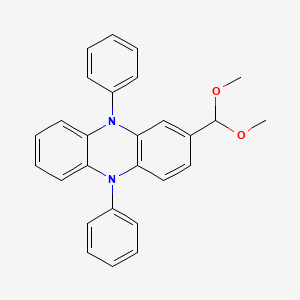
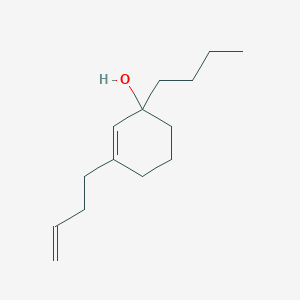
![Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B15159384.png)
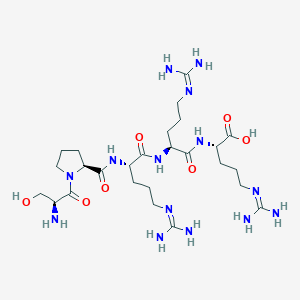
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-](/img/structure/B15159397.png)

![2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene](/img/structure/B15159399.png)
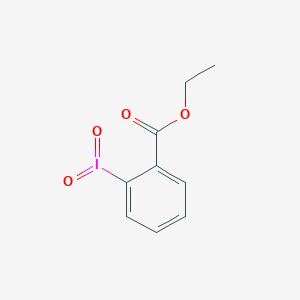
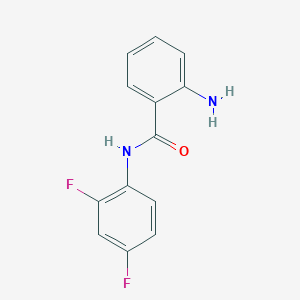
![Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]-](/img/structure/B15159423.png)
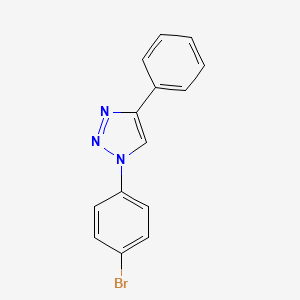
![4-[Chloro(3-methoxyphenyl)methyl]-N-ethyl-N-phenylbenzamide](/img/structure/B15159434.png)
